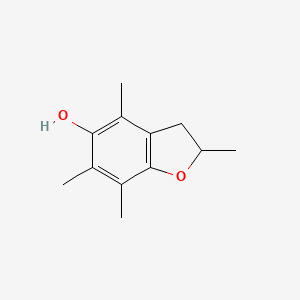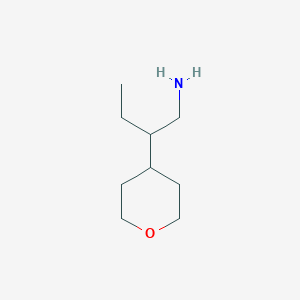
2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol
Overview
Description
2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol, also known as S-equol, is a compound that has gained significant attention in scientific research due to its potential health benefits. S-equol is a metabolite of the soy isoflavone, daidzein, and is produced by only a subset of the human population.
Scientific Research Applications
2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol has anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to improve cardiovascular health, bone health, and menopausal symptoms in women. 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol has also been studied for its potential to improve cognitive function and alleviate depression and anxiety.
Mechanism of Action
2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol exerts its effects through various mechanisms. It has been shown to act as an estrogen receptor modulator, meaning it can bind to estrogen receptors and either stimulate or inhibit their activity depending on the tissue type. 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol also has antioxidant properties, which help to protect cells from oxidative damage. Additionally, 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol has been found to have numerous biochemical and physiological effects. It has been shown to reduce levels of inflammatory molecules such as C-reactive protein and interleukin-6. 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol has also been found to improve lipid profiles by reducing levels of LDL cholesterol and triglycerides. Additionally, 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol has been shown to improve bone health by increasing bone mineral density and reducing bone turnover markers.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol in lab experiments is its relatively low cost compared to other compounds with similar effects. 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol is also readily available in large quantities through microbial fermentation. However, one limitation of using 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are numerous future directions for research on 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol. One area of interest is its potential to improve cognitive function and alleviate depression and anxiety. Additional research is also needed to better understand the mechanisms by which 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol exerts its effects and to identify potential side effects. Finally, more research is needed to determine the optimal dosages and administration methods for 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol.
properties
IUPAC Name |
2,4,6,7-tetramethyl-2,3-dihydro-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-6-5-10-9(4)11(13)7(2)8(3)12(10)14-6/h6,13H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPLHUABFZEVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=C(C(=C2C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579728 | |
| Record name | 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol | |
CAS RN |
86646-86-8 | |
| Record name | 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6,7-tetramethyl-2,3-dihydro-1-benzofuran-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[2-[(methylamino)sulfonyl]ethyl]-](/img/structure/B1660903.png)

![[3-(Diethylamino)propyl][(4-methoxyphenyl)methyl]methylamine](/img/structure/B1660909.png)




![5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1660915.png)


![Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate](/img/structure/B1660918.png)


